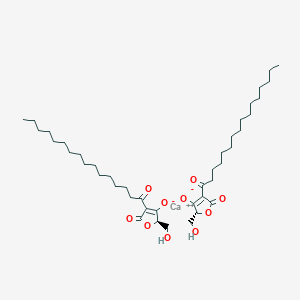
Tan 1364B, CI 010
Descripción general
Descripción
TAN 1364B, CI 010 is a tetronic acid analogue isolated from Streptomyces species . It can inhibit protein tyrosine phosphatase, phospholipase A2, heparinase, and HIV-1 protease .
Synthesis Analysis
TAN 1364B, CI 010 is a white solid . It is soluble in ethanol, methanol, DMF, and DMSO .Molecular Structure Analysis
The molecular formula of TAN 1364B, CI 010 is C21H36O5 . The IUPAC name is 4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one . The InChI code is InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 .Physical And Chemical Properties Analysis
TAN 1364B, CI 010 is a white solid . It is soluble in ethanol, methanol, DMF, and DMSO . The molecular weight is 368.51 .Aplicaciones Científicas De Investigación
Protein Tyrosine Phosphatase Inhibition
Tan 1364B is known to inhibit the activity of protein tyrosine phosphatases (PTPs), such as LMW-PTP, CDC25B, and PTP1B. These enzymes play critical roles in cell signaling, and their inhibition can be useful in studying cellular processes and diseases where PTPs are involved .
Cancer Research
Due to its inhibitory effects on PTPs like PTP1B, which is implicated in several types of cancer, Tan 1364B can be used in cancer research to understand tumor progression and potentially develop new therapeutic strategies .
Metabolic Disease Studies
PTP1B is also a target for the treatment of metabolic diseases like obesity and diabetes. Tan 1364B’s inhibition of PTP1B can help in researching these diseases and finding new treatments .
Infectious Disease Research
Tan 1364B has been shown to inhibit HIV-1 protease, making it a valuable compound for studying HIV infection and aiding in the development of anti-HIV therapies .
Enzyme Mechanism Studies
The compound’s ability to inhibit various enzymes allows researchers to study the mechanisms by which these enzymes function and regulate biological processes .
Drug Discovery
Tan 1364B’s diverse inhibitory activities make it a starting point for drug discovery efforts aimed at finding new inhibitors for a range of enzymes involved in disease processes .
Mecanismo De Acción
Target of Action
Tan 1364B, CI 010, also known as RK-682, is a potent inhibitor of protein tyrosine phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from tyrosine residues of cellular proteins . These enzymes play a crucial role in the regulation of signaling events that control cell growth and proliferation, differentiation, survival or apoptosis, as well as adhesion and motility .
Mode of Action
Tan 1364B, CI 010 interacts with its targets, the PTPs, by inhibiting their activity . This inhibition blocks the removal of phosphate groups from tyrosine residues of cellular proteins . It’s important to note that the inhibitory activity against certain ptps, such as lmw-ptp and cdc25b, is blocked in the presence of magnesium .
Biochemical Pathways
The inhibition of PTPs by Tan 1364B, CI 010 affects the reversible phosphorylation process, which is key to the regulation of the signaling events that control various cellular functions . By inhibiting PTPs, Tan 1364B, CI 010 disrupts this balance, potentially leading to changes in cell growth, proliferation, differentiation, survival, apoptosis, adhesion, and motility .
Result of Action
The inhibition of PTPs by Tan 1364B, CI 010 can lead to changes in the phosphorylation state of cellular proteins, affecting various cellular functions . For example, it can arrest cell cycle progress at the G1/S transition . It is also reported to inhibit heparanase, an endo-β-D-glucuronidase involved in tumor cell invasion and angiogenesis .
Action Environment
The action, efficacy, and stability of Tan 1364B, CI 010 can be influenced by various environmental factors. For instance, the presence of magnesium can block the inhibitory activity of Tan 1364B, CI 010 against certain PTPs . Additionally, the solubility of the compound in different solvents can impact its bioavailability and therefore its efficacy .
Propiedades
IUPAC Name |
calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/q;;+2/p-2/t2*18-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPLBYJXMIJFP-ZMFXSWHNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70CaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





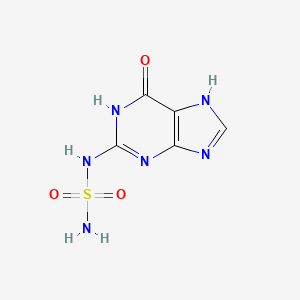
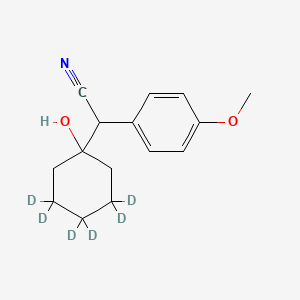

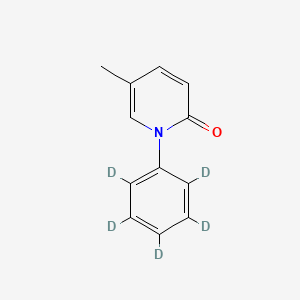


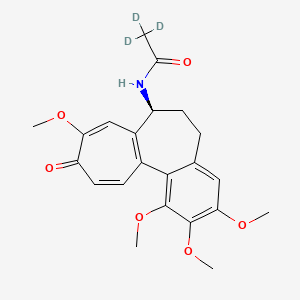
![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic A](/img/structure/B562122.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)